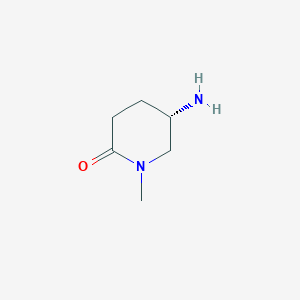

(S)-5-amino-1-methylpiperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-5-amino-1-methylpiperidin-2-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1.1. Inhibition of Nicotinamide N-Methyltransferase

One of the most notable applications of (S)-5-amino-1-methylpiperidin-2-one is its role as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is implicated in various metabolic disorders, including obesity and diabetes. Research indicates that inhibition of NNMT can lead to increased levels of nicotinamide adenine dinucleotide (NAD+) and reduced lipogenesis in adipocytes, making it a target for obesity treatment .

Case Study:

A study demonstrated that treatment with NNMT inhibitors, including this compound, resulted in significant weight loss and reduced adiposity in diet-induced obese mice without adverse effects .

| Study | Dosage | Outcome |

|---|---|---|

| NNMT Inhibition in Mice | 32 mg/kg | Weight loss and reduced fat accumulation |

1.2. Migraine Treatment

Research has explored the potential of this compound derivatives in treating migraines through their action on serotonin receptors. Specifically, compounds that activate the 5-HT_1F receptor have shown promise in migraine prevention without causing vasoconstrictive side effects typical of traditional migraine medications .

Case Study:

A patent describes a method for preventing migraines using a polymorph of a related compound that activates the 5-HT_1F receptor, indicating that this compound may play a role in similar therapeutic strategies .

2.1. SPECT Imaging Agents

The compound has also been investigated as a potential SPECT imaging agent due to its ability to interact selectively with glycine transporters (GlyT1). This interaction facilitates imaging of brain regions associated with various neurological conditions.

Case Study:

In vitro studies demonstrated that radio-iodinated derivatives of this compound showed high affinity for GlyT1, making them suitable candidates for SPECT imaging applications .

| Application | Target | Binding Affinity |

|---|---|---|

| SPECT Imaging | GlyT1 | IC(50) = 2.4 nM |

3.1. Molecular Docking and Binding Studies

Molecular docking studies have provided insights into the binding mechanisms of this compound with various targets, including enzymes involved in metabolic pathways. These studies help elucidate how modifications to the compound can enhance its efficacy as an inhibitor.

Findings:

Research has shown that specific structural modifications to this compound can significantly improve its binding affinity and selectivity towards targets like NNMT and GlyT1, paving the way for the design of more potent derivatives .

Summary and Future Directions

This compound demonstrates diverse applications across pharmacology, imaging, and mechanistic studies. Its role as an NNMT inhibitor highlights its potential in obesity treatment, while its interaction with serotonin receptors positions it as a candidate for migraine therapies. Furthermore, its utility in SPECT imaging underscores its significance in neurological research.

Future research should focus on:

- Developing novel derivatives with enhanced specificity and potency.

- Conducting clinical trials to validate therapeutic efficacy.

- Exploring additional biological pathways influenced by this compound.

Propriétés

Formule moléculaire |

C6H12N2O |

|---|---|

Poids moléculaire |

128.17 g/mol |

Nom IUPAC |

(5S)-5-amino-1-methylpiperidin-2-one |

InChI |

InChI=1S/C6H12N2O/c1-8-4-5(7)2-3-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1 |

Clé InChI |

ABXJTTPAABNOFP-YFKPBYRVSA-N |

SMILES isomérique |

CN1C[C@H](CCC1=O)N |

SMILES canonique |

CN1CC(CCC1=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.